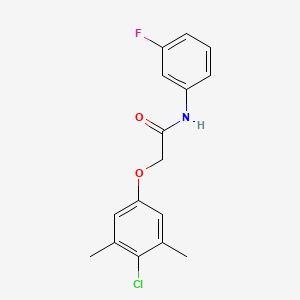
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, also known as CF3, is a chemical compound that has been studied for its potential applications in scientific research. CF3 is a synthetic compound that is classified as an anilide, and it has been found to have interesting properties that make it attractive for use in various research fields.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of specific cellular targets, such as ion channels and receptors. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to interact with various types of ion channels, including voltage-gated sodium channels and calcium channels, and to modulate their activity in a dose-dependent manner. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to interact with specific receptors, such as GABA receptors and NMDA receptors, and to modulate their activity as well.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have various biochemical and physiological effects, depending on the specific research application. In medicinal chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties, and to inhibit the growth of cancer cells in vitro. In pharmacology, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to affect the activity of various ion channels and receptors, and to modulate their physiological functions. In neuroscience, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to affect the functioning of the brain and nervous system, and to provide insights into the underlying mechanisms of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has several advantages for use in laboratory experiments, including its stability, purity, and ease of synthesis. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is also relatively inexpensive and readily available from commercial sources. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide does have some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide may not be suitable for all research applications, and its effects may vary depending on the specific cellular targets and experimental conditions.
Direcciones Futuras
There are several future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, including the development of new drug candidates based on its chemical structure, the investigation of its effects on specific cellular targets and physiological systems, and the exploration of its potential applications in various research fields. Some possible future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide include the development of new anti-cancer drugs, the investigation of its effects on the nervous system and brain function, and the exploration of its potential applications in drug discovery and development.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-fluoroaniline with 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide for use in research.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in a variety of research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been studied for its potential to interact with specific cellular targets, such as ion channels and receptors, and to modulate their activity. In neuroscience, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been investigated for its potential to affect the functioning of the brain and nervous system, and to provide insights into the underlying mechanisms of various neurological disorders.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOIWXWDIXAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)

![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)

![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)

![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)